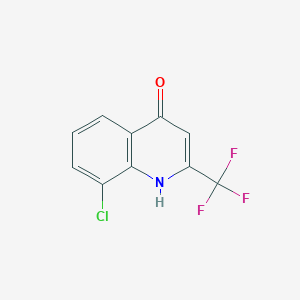

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Descripción general

Descripción

El acetato de ganirelix es un decapéptido sintético que funciona como un antagonista competitivo de la hormona liberadora de gonadotropinas (GnRH). Se utiliza principalmente en la tecnología de reproducción asistida (TRA) para controlar la ovulación mediante la inhibición de las oleadas prematuras de la hormona luteinizante (LH) . Este compuesto se comercializa bajo nombres de marca como Orgalutran y Antagon .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El acetato de ganirelix se sintetiza utilizando la estrategia de síntesis de péptidos en fase sólida Fmoc/tBu. El proceso implica el acoplamiento secuencial de aminoácidos con protección de cadena lateral . Los pasos clave incluyen:

Acoplamiento: Los aminoácidos se acoplan uno por uno a una resina utilizando la protección Fmoc.

Acetilación: Después del acoplamiento, se elimina el grupo protector Fmoc y el N-terminal se acetila.

Modificación de la cadena lateral: El grupo protector Dde se elimina utilizando una solución mixta de hidrato de hidrazina y DMF, seguido de la modificación de la cadena lateral con N,N'-dietilcarbodiimida y trifluorometanosulfonato de iterbio.

Purificación: El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) y se liofiliza.

Métodos de Producción Industrial

La producción industrial de acetato de ganirelix implica rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para obtener un alto rendimiento y pureza, con modificaciones para reducir el uso de disolventes orgánicos y mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

El acetato de ganirelix experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.

Reducción: Las reacciones de reducción no se asocian comúnmente con el acetato de ganirelix.

Los reactivos comunes utilizados en estas reacciones incluyen hidrato de hidrazina, DMF, N,N'-dietilcarbodiimida y trifluorometanosulfonato de iterbio . Los principales productos formados son típicamente péptidos modificados con grupos funcionales específicos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline has demonstrated significant antibacterial and antifungal properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal strains.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | Moderate to High |

| Gram-negative | Moderate |

| Fungal Strains | Effective Inhibition |

Case Study: Antibacterial Evaluation

A study evaluated the compound's antibacterial efficacy against resistant bacterial strains. The results indicated a broad spectrum of activity, particularly effective against strains resistant to conventional antibiotics .

2. Antimalarial Activity

Research has shown that this compound exhibits notable antimalarial activity, particularly against Plasmodium falciparum, including multidrug-resistant strains.

| Activity Metric | Value |

|---|---|

| EC50 (Effective Concentration) | Sub-micromolar range |

Case Study: Antimalarial Efficacy

A study published in a peer-reviewed journal reported that this compound was effective against chloroquine-resistant strains of P. falciparum, with an EC50 value significantly lower than many conventional treatments .

Agricultural Applications

1. Agrochemical Formulation

The compound is utilized in formulating agrochemicals, including herbicides and fungicides, providing effective solutions for crop protection and yield enhancement.

2. Crop Protection

Its efficacy in inhibiting fungal growth makes it a candidate for developing new agricultural fungicides.

Biochemical Research Applications

1. Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, aiding in understanding biological processes and disease mechanisms.

2. Receptor Binding Studies

The compound is also explored for its interactions with various biological receptors, contributing to the development of new therapeutic agents.

Material Science Applications

This compound's unique chemical properties make it suitable for developing advanced materials, such as coatings and polymers that require specific chemical resistance and stability.

Diagnostic Applications

In diagnostics, the compound is being explored for creating reagents that enhance the accuracy of medical tests by detecting various biological markers.

Mecanismo De Acción

El acetato de ganirelix actúa bloqueando competitivamente los receptores de GnRH en los gonadotropos de la hipófisis. Esta acción suprime rápidamente la secreción de gonadotropinas, particularmente LH y hormona foliculoestimulante (FSH) . La supresión es reversible y los niveles hormonales normales se restauran dentro de las 48 horas posteriores a la interrupción .

Comparación Con Compuestos Similares

El acetato de ganirelix se compara con otros antagonistas de la GnRH como cetrorelix, degarelix y abarelix . Si bien todos estos compuestos funcionan como antagonistas de la GnRH, el acetato de ganirelix es único debido a su secuencia específica de aminoácidos y su rápido inicio de acción .

Compuestos Similares

Cetrorelix: Otro antagonista de la GnRH utilizado en los tratamientos de fertilidad.

Degarelix: Utilizado principalmente en el tratamiento del cáncer de próstata.

El acetato de ganirelix destaca por su aplicación específica en la hiperestimulación ovárica controlada y su favorable perfil de seguridad .

Actividad Biológica

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C10H6ClF3N2O

- CAS Number : 18706-22-4

The presence of the chloro and trifluoromethyl groups significantly influences its biological activity and pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial, antifungal, and antimalarial activities. The compound has been investigated for its efficacy against various pathogens, including Plasmodium falciparum, responsible for malaria.

Antibacterial Activity

Studies have shown that this compound possesses significant antibacterial properties. For instance, it has been tested against a range of Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive | Moderate to High |

| Gram-negative | Moderate |

Antifungal Activity

The antifungal activity of this compound has also been documented. It shows promise in inhibiting the growth of various fungal strains, making it a candidate for further development in antifungal therapies.

Antimalarial Activity

In studies focused on malaria treatment, this compound demonstrated significant activity against Plasmodium falciparum. It was particularly effective against multidrug-resistant strains, showcasing an EC50 value in the sub-micromolar range for certain resistant strains.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Reactive Oxygen Species Generation : Similar to other quinoline derivatives, it might induce oxidative stress in microbial cells.

- Interference with DNA Synthesis : The quinoline structure is known to interact with DNA, potentially disrupting replication processes.

Case Studies and Research Findings

-

Study on Antimalarial Efficacy :

- A study published in PMC evaluated the antiplasmodial activities of various quinoline derivatives, including this compound. The results indicated that this compound was particularly effective against chloroquine-resistant strains of P. falciparum, with an EC50 value significantly lower than many conventional treatments .

-

Antibacterial Evaluation :

- Another research effort assessed the antibacterial properties against multiple bacterial strains. The findings suggested that the compound exhibited a broad spectrum of activity, particularly effective against resistant strains .

- Structure-Activity Relationship (SAR) :

Propiedades

IUPAC Name |

8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZSZNYPRWWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371476 | |

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-22-4 | |

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18706-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.